1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14969488
InChI: InChI=1S/C14H21N5O/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11/h9,18H,1-8,15H2,(H,16,17)
SMILES:
Molecular Formula: C14H21N5O
Molecular Weight: 275.35 g/mol

1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC14969488

Molecular Formula: C14H21N5O

Molecular Weight: 275.35 g/mol

* For research use only. Not for human or veterinary use.

1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine -

Specification

Molecular Formula C14H21N5O
Molecular Weight 275.35 g/mol
IUPAC Name (1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone
Standard InChI InChI=1S/C14H21N5O/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11/h9,18H,1-8,15H2,(H,16,17)
Standard InChI Key RLNMSQYVWXQHPA-UHFFFAOYSA-N
Canonical SMILES C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine features a spirocyclic architecture that merges imidazo[4,5-c]pyridine and piperidine moieties. The cyclopropan-1-amine group is linked via a carbonyl bridge to the spiro center, creating a rigid three-dimensional structure. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₂₁N₅O
Molecular Weight275.35 g/mol
IUPAC Name(1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone
Canonical SMILESC1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4

The spirocyclic core imposes conformational constraints, which may enhance binding specificity to biological targets .

Spectroscopic and Computational Data

The compound’s Standard InChIKey (RLNMSQYVWXQHPA-UHFFFAOYSA-N) and PubChem CID provide identifiers for database retrieval. Nuclear magnetic resonance (NMR) studies of related spirocyclic compounds, such as 1'-methyl and 1'-propyl analogs, reveal distinct proton environments influenced by substituent effects . For instance, the methyl group in 1'-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (MW = 206.29 g/mol) generates upfield shifts in the piperidine protons , whereas the cyclopropane ring in the target compound likely introduces anisotropic shielding effects.

Synthesis and Optimization

Reaction Pathways

The synthesis of 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine involves sequential steps:

  • Formation of the Spirocyclic Core: Cyclocondensation of imidazo[4,5-c]pyridine precursors with piperidine derivatives under basic conditions.

  • Introduction of the Cyclopropan-1-amine Group: Acylation using cyclopropanecarboxylic acid derivatives, followed by amination.
    Automated systems are employed to maintain precise temperature and stoichiometric control, ensuring consistent yields.

Catalytic and Solvent Systems

Magnesium perchlorate, used in analogous spirocyclic syntheses (e.g., spiro[indoline-3,9′-xanthene]triones), may serve as a Lewis acid catalyst to accelerate intermediate formation . Reactions are conducted in aqueous ethanol (50%), balancing solubility and environmental safety .

Pharmacological Profile and Mechanism of Action

Target Engagement

While direct mechanistic data for this compound remains limited, structural analogs exhibit affinity for CNS receptors, including serotonin and dopamine receptors . The spirocyclic framework mimics endogenous ligands, enabling allosteric modulation. For example, 1'-isopropyl derivatives demonstrate anxiolytic activity in preclinical models by targeting γ-aminobutyric acid (GABA) receptors .

Enzyme Interactions

The cyclopropan-1-amine moiety may act as a hydrogen bond donor, facilitating interactions with catalytic sites of kinases or proteases. Receptor binding assays and enzyme inhibition studies are critical for elucidating its selectivity.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifications at the 1'-position significantly alter pharmacological properties:

CompoundMolecular Weight (g/mol)Key SubstituentReported Activity
Target Compound275.35Cyclopropan-1-amineCNS modulation (hypothesized)
1'-Methyl Analog 206.29MethylUnspecified receptor binding
1'-Isopropyl Analog 234.35IsopropylAnxiolytic, GABA modulation
1'-Propyl Analog 234.34PropylEnzyme inhibition

The cyclopropan-1-amine group enhances steric bulk and hydrogen-bonding capacity compared to alkyl substituents, potentially improving target engagement .

Thermodynamic and Kinetic Profiles

Differential scanning calorimetry (DSC) of the 1'-isopropyl analog reveals a melting point of 2–8°C, suggesting lower crystallinity than the target compound . Solubility studies in aqueous buffers are warranted to assess bioavailability.

Challenges and Future Directions

Synthetic Scalability

Multi-step synthesis poses challenges for large-scale production. Flow chemistry systems could enhance throughput while minimizing purification steps .

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